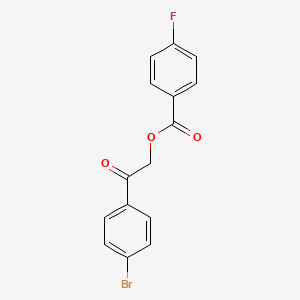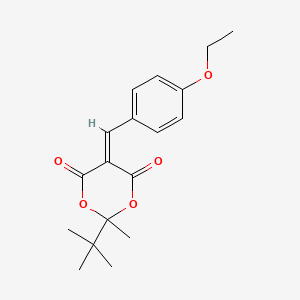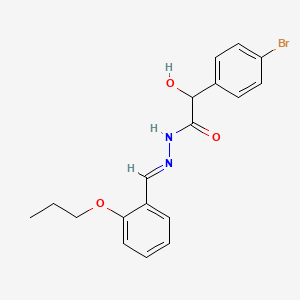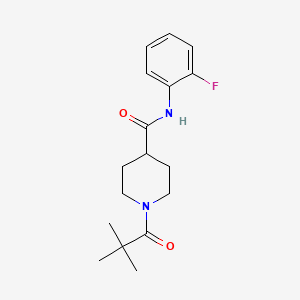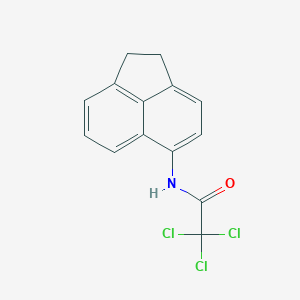
2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as "DAA" is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAA is a member of the acenaphthene family of compounds and has been shown to exhibit a wide range of biological effects, including anti-inflammatory, antitumor, and antiviral properties.
科学研究应用
DAA has been studied extensively for its potential applications in scientific research. Some of the most promising areas of research include:
1. Anti-inflammatory properties: DAA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes DAA a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Antitumor properties: DAA has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes DAA a potential candidate for the development of new cancer treatments.
3. Antiviral properties: DAA has been shown to inhibit the replication of several types of viruses, including influenza virus and human immunodeficiency virus (HIV). This makes DAA a potential candidate for the development of new antiviral drugs.
作用机制
The exact mechanism of action of DAA is still not fully understood. However, studies have shown that DAA inhibits the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. For example, DAA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. DAA has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
DAA has been shown to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of pro-inflammatory cytokine production: DAA has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
2. Inhibition of tumor cell growth: DAA has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
3. Inhibition of viral replication: DAA has been shown to inhibit the replication of several types of viruses, including influenza virus and HIV.
实验室实验的优点和局限性
DAA has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. High purity: DAA can be synthesized with high purity, which makes it suitable for use in lab experiments.
2. Wide range of biological effects: DAA exhibits a wide range of biological effects, which makes it a versatile compound for use in different types of experiments.
Some of the limitations of DAA for lab experiments include:
1. Limited solubility: DAA has limited solubility in water, which can make it difficult to use in certain types of experiments.
2. Limited stability: DAA is not very stable and can degrade over time, which can affect the results of experiments.
未来方向
There are several future directions for DAA research. Some of the most promising areas of research include:
1. Development of new anti-inflammatory drugs: DAA has shown promising results as an anti-inflammatory agent, and future research could focus on developing new drugs based on the structure of DAA.
2. Development of new cancer treatments: DAA has shown promising results as an antitumor agent, and future research could focus on developing new cancer treatments based on the structure of DAA.
3. Development of new antiviral drugs: DAA has shown promising results as an antiviral agent, and future research could focus on developing new antiviral drugs based on the structure of DAA.
4. Study of the mechanism of action: Further studies are needed to fully understand the mechanism of action of DAA and how it exerts its biological effects.
Conclusion
In conclusion, 2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, or DAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAA exhibits a wide range of biological effects, including anti-inflammatory, antitumor, and antiviral properties. DAA has several advantages and limitations for lab experiments, and there are several promising future directions for DAA research.
合成方法
The synthesis of DAA involves the reaction of 2,2,2-trichloroacetamide with 1,2-dihydroacenaphthylene in the presence of a Lewis acid catalyst. The reaction yields DAA as a white crystalline solid with a melting point of 163-165°C. The purity of DAA can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
2,2,2-trichloro-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVUKZGFNNPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
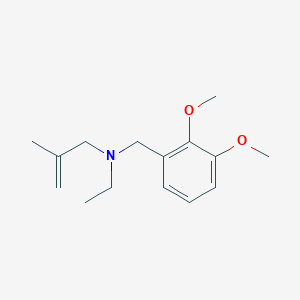
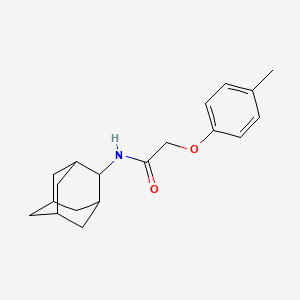

![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
